![molecular formula C12H18N2O3 B2431377 tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate CAS No. 1504557-58-7](/img/structure/B2431377.png)
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1504557-58-7 . It has a molecular weight of 238.29 and its IUPAC name is tert-butyl (4-amino-3-hydroxybenzyl)carbamate . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 . It is typically stored at 4°C and is available in powder form .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are enzymes involved in neurotransmitter metabolism. Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate exhibits inhibitory activity against MAO-B. Specifically:
- Compounds QB , PCN , and MG inhibit MAO-B non-competitively and irreversibly, possibly interacting with hydrophobic binding regions outside the active site .
Peptide Synthesis
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate: serves as an amino-protecting reagent in peptide synthesis. It aids in the formation of amide bonds by stabilizing the approach of the amine group via hydrogen bonding. This enhances the reactivity of activated esters, leading to higher yields of amide products .
Lipid Synthesis
The compound finds utility in the synthesis of phosphatidylethanolamine and ornithine. Its amino-protecting properties facilitate the formation of these essential lipid molecules .
Mecanismo De Acción
While the specific mechanism of action for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is not mentioned in the search results, similar compounds have shown inhibitory activities. For instance, compound Q (N-amino-3,4-dihydroquinoline-(1H)-2-one), which carries a free amine group in the molecule, inhibited rat liver MAO-B competitively and reversibly . This suggests that this relatively small compound may interact with the active site channel of the enzyme .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” are not mentioned in the search results, similar compounds have shown potential in various areas of research. For instance, tert-butyl carbamate derivatives have been used as building blocks in organic synthesis , suggesting potential applications in the development of new synthetic methodologies. Additionally, the inhibitory activities of similar compounds suggest potential applications in the development of new therapeutic agents .
Propiedades
IUPAC Name |
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPAZFNIYSWKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

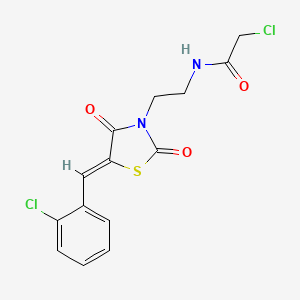
![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)
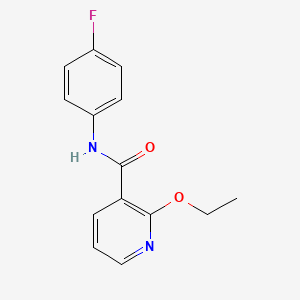
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)
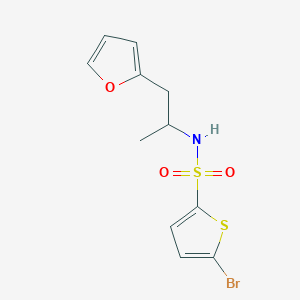

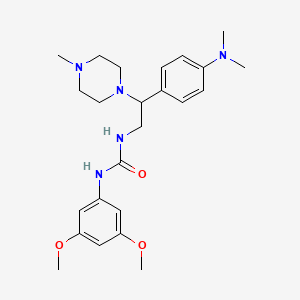
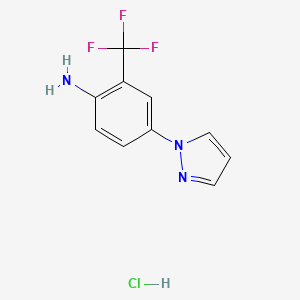

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
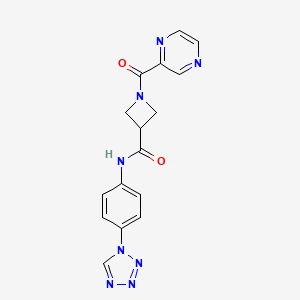
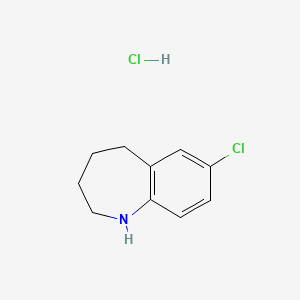
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431315.png)
![N'-[(4-chlorophenyl)methylene]-10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2431317.png)